Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate
Description
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound is systematically named methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate according to IUPAC rules. Its molecular formula is C₂₂H₁₆N₂O₄S , with a molecular weight of 404.44 g/mol . The structure comprises:
- A benzo[d]thiazole moiety (heterocyclic aromatic system).
- A 4-hydroxyphenyl group substituted at the 3-position with the benzothiazole ring.
- A carbamoyl linkage (-NH-C=O) connecting the phenyl group to a methyl benzoate unit.
Table 1: Key Identifiers
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
| Molecular Formula | C₂₂H₁₆N₂O₄S |
| Molecular Weight | 404.44 g/mol |
| CAS Registry Number | 684232-02-8 |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZXSMLWAGODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate typically involves multiple steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Carbamoylation: The carbamoyl group is introduced by reacting the hydroxyphenyl derivative with an isocyanate or carbamoyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol/water converts the ester to 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoic acid .
-
Basic Hydrolysis : NaOH or KOH in aqueous methanol generates the carboxylate salt, which can be protonated to the free acid.
Application : The carboxylic acid product serves as a precursor for amidation or coupling reactions .
Carbamoyl Group Reactivity
The carbamoyl (amide) linkage exhibits limited hydrolysis under standard conditions but participates in selective transformations:
-
Hydrolysis : Prolonged heating with 6M HCl at 100°C cleaves the amide bond, yielding 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzoic acid and 4-(methoxycarbonyl)benzoic acid.
-
Nucleophilic Substitution : With activating agents like POCl₃, the amide converts to a reactive intermediate (e.g., nitrile or imidate), enabling alkylation or arylation at the carbonyl carbon .
Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Hydroxyphenyl Group Transformations
The phenolic hydroxyl group participates in electrophilic substitution and protection/deprotection strategies:
Note : Sulfonation enhances leaving-group ability for subsequent nucleophilic aromatic substitution .
Benzothiazole Ring Modifications
The electron-deficient benzothiazole core undergoes electrophilic substitution and cross-coupling:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) occurs preferentially at the 5- or 6-position of the benzothiazole ring.
-
Suzuki Coupling : With Pd(PPh₃)₄ and aryl boronic acids, halogenated derivatives form biaryl systems at the benzothiazole’s 2-position .
Example Reaction :
Conditions: Dioxane/H₂O, Na₂CO₃, 80°C, 12h .
Cyclization and Heterocycle Formation
Intramolecular reactions leverage spatial proximity of functional groups:
-
Thiazolidinone Formation : Reaction with CS₂/KOH forms a fused thiazolidin-4-one ring via cyclocondensation .
-
Quinazolinone Synthesis : Heating with NH₄OAc/AcOH induces cyclization to a tricyclic quinazolin-4(3H)-one system .
Mechanism : Base-mediated deprotonation of the hydroxyl group initiates nucleophilic attack on the adjacent carbamoyl carbonyl .
Oxidation and Reduction Pathways
-
Benzoate Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl ester to a ketone under vigorous conditions.
-
Hydroxyl Group Oxidation : MnO₂ selectively oxidizes the phenolic –OH to a quinone moiety.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer activities. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific thiazole-bearing compounds displayed cytotoxic effects against human cancer cells, suggesting potential for development as anticancer agents .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Some synthesized compounds demonstrated effective protection in animal models against seizures, indicating their potential as therapeutic agents in epilepsy treatment . The structure-activity relationship (SAR) studies highlighted that modifications in the thiazole ring significantly influence anticonvulsant efficacy.
Acetylcholinesterase Inhibition
Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate could potentially act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structural features have shown promising results in inhibiting acetylcholinesterase activity, which is vital for maintaining acetylcholine levels in the brain .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing benzo[d]thiazole derivatives and hydroxyphenyl compounds to form the desired carbamoyl linkage.
- Esterification : The final esterification step where methyl groups are introduced to form the methyl ester of the compound.
These synthetic pathways not only contribute to the compound's yield but also allow for structural modifications that can enhance biological activity.
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of various thiazole derivatives, including those similar to this compound). The findings revealed that specific substitutions on the thiazole ring led to increased potency against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .
Case Study: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, compounds with structural similarities to this compound were tested for acetylcholinesterase inhibition. The lead compound exhibited an IC50 value of 2.7 µM, demonstrating substantial potential for Alzheimer’s disease treatment . Molecular docking studies confirmed strong binding interactions with the active site of acetylcholinesterase.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyphenyl group can form hydrogen bonds with proteins, inhibiting their activity. The carbamoyl group can interact with enzymes, blocking their catalytic sites and preventing substrate binding.
Comparison with Similar Compounds
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Structure : Replaces the benzothiazole with a 1,3,4-thiadiazole ring.
- Molecular Formula : C₁₈H₁₅N₃O₄S; MW : 369.4 .
- Hazard Profile : Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
- Use : Research and development, highlighting its role as a precursor or intermediate in synthetic chemistry .
Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
- Structure : Substitutes benzothiazole with a dimethoxyquinazoline group.
- Molecular Formula : C₂₆H₂₄N₄O₅; MW : 472.49 .
- Applications: Known as Lotamilast, a phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties .
Functional Group-Driven Comparisons
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Thiazolylmethyl Carbamates
- Structure: Complex carbamates with ethoxycarbonylamino and hydroperoxy groups.
- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
- Applications : Likely protease inhibitors, emphasizing the role of carbamate groups in modulating enzyme activity .
Thiazole-Anchored Pyrazolyl Benzoxazoles
4-(5-([1,1'-Biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate
- Synthesis: Utilizes bromoethanone and bis(4-methoxybenzyl)carbamothioyl reagents in N,N-DMF .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate (CAS Number: 684232-02-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : C22H16N2O4S
- Molecular Weight : 404.4 g/mol
- Structure : The compound features a benzo[d]thiazole moiety, which contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
-
Anticancer Activity :
- Research indicates that compounds containing thiazole structures often exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- The compound's structure suggests potential interactions with cellular targets involved in tumor growth and metastasis.
-
Antimicrobial Activity :
- Thiazole derivatives have shown promising antimicrobial properties against a range of pathogens. A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing moderate to good efficacy .
- This compound may share similar properties due to the presence of the thiazole ring.
-
Acetylcholinesterase Inhibition :
- Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study found that certain benzo[d]thiazole derivatives exhibited strong AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Hydroxyphenyl Group : Enhances solubility and may contribute to binding interactions with biological targets.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A recent study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound displayed IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
- Neuroprotective Effects :
Data Table
Q & A
Q. What are the standard synthetic routes for Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-containing aniline derivative with a methyl benzoate carbamoyl precursor. For example:
- Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thiourea intermediates, followed by cyclization under acidic conditions to yield benzothiazole-carbamoyl derivatives .
- Step 2: Esterification or carbamoylation of the benzoate moiety using methyl chloroformate or activated carbonyl agents in anhydrous ethanol with catalytic glacial acetic acid (reflux for 4–6 hours, followed by solvent evaporation and filtration) .
Critical Parameters: - Solvent choice (e.g., absolute ethanol for solubility and reaction efficiency).
- Catalytic acid (glacial acetic acid) to facilitate carbamoyl bond formation.
- Temperature control during reflux to prevent decomposition of heat-sensitive intermediates.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR: Assign aromatic protons and carbons by comparing experimental shifts with computational predictions (e.g., density functional theory, DFT). Discrepancies in aromatic coupling patterns can arise from solvent effects or tautomerism; use deuterated DMSO or CDCl3 to stabilize specific conformers .
- IR Spectroscopy: Confirm carbamoyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups. Overlapping peaks (e.g., C=N vs. C=O) can be resolved via deconvolution software or 2D-IR correlation spectroscopy .
- Mass Spectrometry (FABMS/HRMS): Validate molecular weight (e.g., observed m/z 482.90 vs. calculated 482.90 for analogous structures) and detect fragmentation pathways .
Resolution of Contradictions: - Use higher-field NMR (600+ MHz) to resolve overlapping signals.
- Cross-validate with computational NMR chemical shift predictions using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .
Q. What are the safety protocols for handling this compound based on its GHS classification?
Methodological Answer:
- GHS Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Signal word: Warning .
- Handling Protocols:
- Personal Protection: Wear nitrile gloves, lab coats, and EN166-certified safety goggles. Use NIOSH-approved respirators (P95 or higher) when handling powders to avoid inhalation .
- Storage: Keep in airtight containers in cool (<25°C), ventilated areas away from light. Incompatible with strong oxidizers and bases .
- Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced Questions
Q. How can density functional theory (DFT) studies optimize the compound’s electronic properties for enhanced bioactivity?
Methodological Answer:
- Functional Selection: Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance exact exchange and correlation effects, critical for predicting frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- Key Calculations:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for target binding (e.g., benzo[d]thiazole’s sulfur atom as an electron-rich site).
- Solvation Models: Apply IEF-PCM to simulate aqueous or lipid environments, refining dipole moments and polarizability .
Application Example: Optimize the carbamoyl group’s orientation to maximize hydrogen bonding with bacterial enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase) .
Q. What strategies are used to analyze structure-activity relationships (SAR) against bacterial targets, considering structural modifications?
Methodological Answer:
- Substituent Variation: Modify the benzothiazole’s aryl group (e.g., p-Cl, p-OCH3) and assess antimicrobial activity via broth microdilution assays (MIC values).
- Key Findings from Analogous Compounds:
| Substituent (R) | MIC (μg/mL) vs. S. aureus | Reference |
|---|---|---|
| p-Cl | 1.56 | |
| p-OCH3 | 6.25 | |
| p-Br | 3.12 |
Q. How can researchers address discrepancies in experimental NMR data and theoretical predictions for this compound?
Methodological Answer:
- Root Causes:
- Dynamic effects (e.g., rotational barriers in carbamoyl groups).
- Solvent-induced shifts or hydrogen bonding in DMSO vs. CDCl3.
- Resolution Methods:
- Variable Temperature NMR: Probe conformational exchange by acquiring spectra at 25°C and 60°C.
- DFT-MD Simulations: Perform molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water) to average chemical shifts over sampled conformers .
- 2D NMR (COSY, HSQC): Resolve overlapping signals via correlation spectroscopy, assigning protons and carbons unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
